molecular formula C21H23D3BrNO4 B1574241 Methylnaltrexone D3 Bromide

Methylnaltrexone D3 Bromide

Cat. No. B1574241
M. Wt: 439.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.

Scientific Research Applications

Mechanism of Action and Effectiveness

Methylnaltrexone bromide, a derivative of naltrexone, is recognized for its mechanism of action as a selective peripheral Mu-receptor antagonist. It effectively treats opioid-induced constipation without influencing opioid effects on central analgesia or precipitating opioid withdrawal (Abarca, Saclarides, & Brand, 2010). This characteristic makes it particularly valuable in patients with late-stage illnesses requiring chronic opioid administration for pain relief.

Pharmacokinetics and Administration

Studies highlight the pharmacokinetics of methylnaltrexone, noting its high bioavailability after subcutaneous administration, minimal metabolism, and elimination through renal and non-renal routes. These properties, combined with its efficacy and tolerability, make methylnaltrexone a practical option for treating opioid-induced constipation in patients with advanced medical illnesses (Rotshteyn, Boyd, & Yuan, 2011).

Synthesis and Chemical Structure

The synthesis of methylnaltrexone bromide involves multiple steps, starting from naltrexone hydrochloride. The overall yield is about 53%, with high purity levels. Understanding the synthesis process is crucial for ensuring the quality and effectiveness of the drug (Sun Huaf, 2015).

Metabolism in Different Species

The metabolic fate of methylnaltrexone has been explored in various species, including humans. In humans, the primary metabolic pathways include sulfation of the phenolic group and reduction of the carbonyl group to epimeric alcohols. These findings are crucial for understanding how the drug behaves in the body and its potential side effects (Chandrasekaran et al., 2010).

Clinical Applications

Methylnaltrexone has been used effectively to restore postoperative bowel function in long-term opiate users, suggesting its potential beyond palliative care settings (Ladányi, Temkin, & Moss, 2009). Additionally, its use in NSCLC patients for opioid-induced constipation has shown significant effectiveness, further expanding its clinical applications (Rojas-Vigott, Castro, & Méndez, 2016).

properties

Product Name

Methylnaltrexone D3 Bromide

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.